REACTION_CXSMILES
|
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].CCN(CC)CC.[Si:14](Cl)([CH3:17])([CH3:16])[CH3:15]>CN(C1C=CN=CC=1)C>[CH3:15][Si:14]([CH3:17])([CH3:16])[O:6][C:2]([CH3:3])([C:4]#[CH:5])[CH3:1]
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
927 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
289 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Type
|
CUSTOM
|
Details
|
After being stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC(C)(C#C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.96 mol | |
AMOUNT: MASS | 150 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |